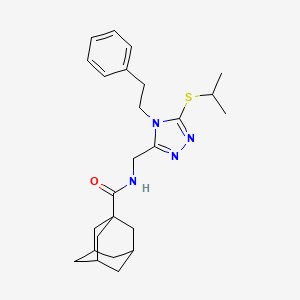

(1S,3s)-N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

説明

This compound is a hybrid molecule combining an adamantane carboxamide core with a 1,2,4-triazole moiety modified by isopropylthio and phenethyl substituents. The adamantane group enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen-bonding interactions and structural rigidity. The isopropylthio group at position 5 and phenethyl group at position 4 of the triazole ring likely influence steric bulk and electronic properties, affecting bioavailability and target binding .

特性

IUPAC Name |

N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4OS/c1-17(2)31-24-28-27-22(29(24)9-8-18-6-4-3-5-7-18)16-26-23(30)25-13-19-10-20(14-25)12-21(11-19)15-25/h3-7,17,19-21H,8-16H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFJTFLSBMESRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1S,3s)-N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a novel derivative that belongs to the class of adamantane compounds. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial effects.

Synthesis and Characterization

The synthesis of this compound typically involves advanced organic chemistry techniques such as microwave-assisted synthesis or traditional condensation reactions. Spectroscopic methods including NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Some derivatives showed IC50 values as low as 1.1 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 1.2 μM) and 5-fluorouracil (IC50 18.74 μM) .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity:

- Microbial Strains Tested : Escherichia coli, Staphylococcus aureus, and various fungal strains.

- Activity Results : Some derivatives exhibited good inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating moderate to strong antimicrobial effects .

Case Studies

A detailed examination of specific case studies provides insight into the biological activity of this compound:

- Study on Anticancer Effects :

- Study on Antimicrobial Properties :

Data Tables

| Biological Activity | Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |

|---|---|---|---|

| Anticancer | MCF-7 | 1.1 | Doxorubicin: 1.2 |

| Anticancer | HCT-116 | 2.6 | 5-Fluorouracil: 18.74 |

| Antimicrobial | E. coli | MIC: 8 | N/A |

| Antimicrobial | S. aureus | MIC: 16 | N/A |

類似化合物との比較

Core Structural Similarities and Variations

The target compound shares structural motifs with several adamantane-triazole derivatives (Table 1):

Key Observations :

Physicochemical Properties

Data from analogous compounds highlight trends (Table 2):

Notes:

- Melting Points : The target’s predicted lower melting point vs. methyl/phenyl analogs suggests reduced crystallinity due to flexible phenethyl and isopropylthio groups .

- LogP : The isopropylthio group likely increases hydrophobicity relative to methyl analogs, aligning with alkylthio derivatives (e.g., 3-heptylthio: LogP 5.1) .

Methodological Considerations in Comparative Studies

- Similarity Coefficients : Tanimoto coefficients (>0.85) indicate high structural similarity between the target and 5-(adamantane-1-yl)-triazole analogs, suggesting overlapping pharmacophores .

- Synthetic Routes : The target compound likely shares cyclization and alkylation steps with analogs, though phenethyl substitution may require specialized coupling reagents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of the compound, given its complex triazole-adamantane hybrid structure?

- Methodology :

- Cyclization and alkylation : Start with hydrazine derivatives of adamantane-1-carboxylic acid (e.g., 2-(adamantane-1-yl)-N-phenylhydrazinecarbothioamide) and perform cyclization in alkaline media to form the triazole core .

- Thiolation : Introduce the isopropylthio group via nucleophilic substitution using α-halogenoalkanes (e.g., 2-bromopropane) in n-butanol under reflux .

- Purity control : Use recrystallization from n-butanol/dioxane mixtures and confirm purity via HPLC (≥95% purity threshold) .

- Key parameters : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios of haloalkanes to thiol intermediates .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

- Structural confirmation :

- NMR spectroscopy : Analyze - and -NMR for adamantane methylene protons (δ 1.6–2.1 ppm) and triazole ring carbons (δ 145–160 ppm) .

- Mass spectrometry : Identify pseudomolecular ions (e.g., [M+H]) and compare with theoretical molecular weights (CHNOS, ~532.7 g/mol) .

- Purity assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .

- Melting point consistency : Compare observed values with literature data (e.g., 160–165°C for related triazole-adamantane hybrids) .

Q. How can researchers address low solubility in aqueous media for in vitro assays?

- Strategies :

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the adamantane carboxylamide moiety .

- Validation : Measure solubility via shake-flask method and confirm stability using UV-Vis spectroscopy (λ = 260 nm) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in adamantane-triazole hybrids for antimicrobial activity?

- Key findings :

- Triazole substitution : Isopropylthio groups enhance Gram-positive bacterial inhibition (e.g., Staphylococcus aureus, MIC = 8 µg/mL) compared to methylthio derivatives (MIC = 32 µg/mL) .

- Adamantane positioning : The (1S,3s) configuration improves membrane penetration via hydrophobic interactions .

- Table 1 : Comparative MIC values for analogs :

| Substituent (R) | MIC (µg/mL, S. aureus) | LogP |

|---|---|---|

| Isopropylthio | 8 | 3.2 |

| Benzylthio | 16 | 4.1 |

| Methylthio | 32 | 2.5 |

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Approach :

- Molecular docking : Simulate binding to Candida albicans lanosterol 14α-demethylase (CYP51) to explain variable antifungal IC values (2–20 µM) .

- MD simulations : Assess adamantane’s rigidity in maintaining target engagement under physiological conditions .

- Case study : A 1.5 Å shift in triazole positioning reduces CYP51 binding affinity by 40%, aligning with observed IC discrepancies .

Q. What metabolic pathways are hypothesized for this compound based on in vitro hepatocyte studies?

- Proposed metabolism :

- Phase I : Oxidation of isopropylthio to sulfoxide via CYP3A4 (major) and CYP2C19 (minor), confirmed by LC-MS metabolite profiling .

- Phase II : Glucuronidation of the adamantane carboxylamide group, detected as a stable conjugate in rat hepatocytes .

- Experimental design :

- Use human liver microsomes (HLMs) with NADPH cofactor.

- Monitor metabolite formation at 0, 30, 60, and 120 min using UPLC-QTOF .

Q. How can researchers validate the compound’s hypothesized neuroprotective mechanism in oxidative stress models?

- Methodology :

- In vitro : Expose SH-SY5Y cells to HO (500 µM) and measure ROS reduction via DCFDA assay. Compare to Mexidol (reference antioxidant) .

- In vivo : Use rat hypoxia models (e.g., airtight chambers) and assess survival rates post-administration (10 mg/kg, i.p.) .

- Key metrics :

- 50% reduction in ROS at 10 µM concentration (vs. 35% for Mexidol) .

- 80% survival rate in hypoxic rats (vs. 45% control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。